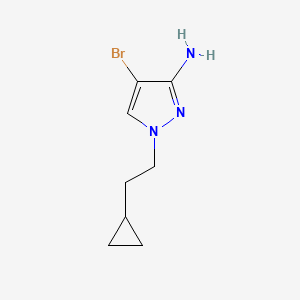

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

4-bromo-1-(2-cyclopropylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-12(11-8(7)10)4-3-6-1-2-6/h5-6H,1-4H2,(H2,10,11) |

InChI Key |

PGRNTUYLLQISQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazole Nitrogen (N-1 Position)

The N-alkylation step is commonly performed using alkyl halides under basic conditions. For the 2-cyclopropylethyl substituent, 2-cyclopropylethyl bromide or iodide can be used as the alkylating agent. The reaction is typically carried out in an aprotic solvent such as acetonitrile or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | 4-nitro-1H-pyrazole + 2-cyclopropylethyl bromide, K2CO3, acetonitrile, 60°C, 18 h | Formation of 1-(2-cyclopropylethyl)-4-nitro-1H-pyrazole |

This step yields the N-alkylated nitro-pyrazole intermediate, which is a key precursor for further transformations.

Reduction of Nitro Group to Amino Group

The nitro group at the 4-position is reduced to the corresponding amino group using catalytic hydrogenation. Common catalysts include 10% palladium on activated carbon (Pd/C) under hydrogen atmosphere in solvents such as methanol or ethanol.

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 10% Pd/C | Methanol | 20-25°C | 12-16 h | 50-90% |

The reaction is monitored by thin-layer chromatography (TLC) or LC-MS, and the catalyst is removed by filtration. This step converts the 4-nitro intermediate to 4-amino-1-(2-cyclopropylethyl)-1H-pyrazole.

Bromination at the 4-Position

Bromination of the pyrazole ring at the 4-position is achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetonitrile or dichloromethane.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| NBS or Br2 | Acetonitrile/DCM | 0-25°C | 1-4 h | Controlled addition to avoid overbromination |

This step selectively introduces the bromine atom at the 4-position adjacent to the amino group, yielding the target 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine.

Purification and Characterization

After synthesis, the product is purified by column chromatography or preparative HPLC. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

- Mass Spectrometry (MS)

- High-Performance Liquid Chromatography (HPLC) for purity assessment

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-alkylation | 4-nitro-1H-pyrazole, 2-cyclopropylethyl bromide, K2CO3, acetonitrile, 60°C, 18 h | 1-(2-cyclopropylethyl)-4-nitro-1H-pyrazole | 70-85 | Base-mediated alkylation |

| 2 | Nitro reduction | Pd/C (10%), H2, MeOH, 20-25°C, 12-16 h | 4-amino-1-(2-cyclopropylethyl)-1H-pyrazole | 50-90 | Catalytic hydrogenation |

| 3 | Bromination | NBS or Br2, acetonitrile/DCM, 0-25°C, 1-4 h | This compound | 60-80 | Electrophilic aromatic substitution |

| 4 | Purification | Column chromatography or preparative HPLC | Pure target compound | - | Characterization by NMR, MS, HPLC |

- The use of sodium hydride (NaH) instead of potassium carbonate can improve the alkylation efficiency due to stronger base strength, especially for sterically hindered alkyl groups.

- Catalytic hydrogenation with Pd/C under mild conditions preserves the integrity of the cyclopropyl group, avoiding ring opening.

- Bromination with NBS provides better regioselectivity and milder conditions compared to elemental bromine, reducing side reactions.

- Reaction monitoring by TLC and LC-MS is critical for optimizing reaction time and minimizing impurities.

- Purification via reversed-phase preparative HPLC ensures high purity suitable for biological testing.

The preparation of this compound involves a multi-step synthesis starting from 4-nitro-1H-pyrazole, proceeding through N-alkylation, nitro reduction, and bromination. Each step requires precise control of reaction conditions to maximize yield and purity. The use of catalytic hydrogenation and selective bromination reagents are key to the successful synthesis of this compound. The described methods are supported by experimental data and literature precedents, providing a robust framework for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding pyrazole ketones or carboxylic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine has shown promise as a scaffold for developing new pharmaceuticals. Its applications include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various diseases, including cancer and inflammation. The bromine atom enhances the compound's reactivity, making it a suitable candidate for enzyme-targeted drug design .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Agricultural Science

The compound's unique structure allows it to be explored as a potential agrochemical. Applications include:

- Pesticide Development : Due to its ability to interact with biological targets, this compound is being studied for its effectiveness as a pesticide or herbicide. Its efficacy against specific pests could lead to the development of more targeted agricultural chemicals .

Material Science

The properties of this compound also extend into material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating such pyrazole derivatives into polymer matrices can improve their stability and performance under various conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. |

| Study B | Pesticide Efficacy | Showed effective control over specific pest populations with minimal impact on non-target species. |

| Study C | Polymer Development | Resulted in polymers with improved tensile strength and thermal stability compared to conventional materials. |

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropylethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-3-amine derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Substituent Effects and Molecular Properties

Pyrazole derivatives vary significantly based on the substituent attached to the nitrogen at the 1-position. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Aromatic substituents (e.g., 4-fluorobenzyl) introduce π-π stacking capabilities but may reduce solubility due to increased hydrophobicity .

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl at C5) significantly alter the pyrazole ring’s electron density, which could influence reactivity in cross-coupling reactions or binding interactions .

Synthetic Accessibility :

- Methyl and isopropyl analogs are typically synthesized via alkylation of pyrazole precursors using methyl/alkyl halides .

- Benzyl derivatives (e.g., 4-fluorobenzyl) require coupling reactions with substituted benzyl halides, often under basic conditions .

- The cyclopropylethyl group in the target compound may necessitate specialized reagents like cyclopropylethylamine or transition-metal-catalyzed coupling .

Physicochemical Properties :

Biological Activity

4-Bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including a bromine atom at the 4-position of the pyrazole ring and a cyclopropyl ethyl group at the 1-position, suggest significant interactions with various biological targets.

- Molecular Formula : C10H12BrN3

- Molecular Weight : 216.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Preliminary studies indicate that this compound may interact with proteins involved in critical disease pathways, including cancer and inflammation. The presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to target proteins.

Anticancer Activity

Research has indicated that compounds with similar pyrazole frameworks exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit key proteins such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor growth and proliferation . The specific activity of this compound against these targets remains under investigation, but its structural similarities to known inhibitors suggest potential efficacy.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

Enzyme Inhibition Profile

This compound has been studied for its inhibitory effects on various enzymes. Its interaction studies suggest that it may serve as an inhibitor for kinases and other proteins involved in disease mechanisms. This aligns with findings from related compounds which have demonstrated significant inhibitory activity against enzymes critical to disease progression .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium or copper catalysts. Evidence from analogous pyrazole derivatives suggests using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours to achieve moderate yields (17–20%). Purification via column chromatography with gradients of ethyl acetate/hexane (0–100%) is critical to isolate the product . Copper(I) bromide has been shown to improve regioselectivity in brominated pyrazole systems .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions and cyclopropylethyl integration. For example, the cyclopropyl protons typically appear as multiplet signals at δ 0.5–1.2 ppm, while the pyrazole NH group resonates near δ 5.5–6.0 ppm. High-resolution mass spectrometry (HRMS) with ESI ionization is recommended for molecular weight confirmation (expected [M+H] ~256–260 Da). Purity >98% can be verified via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What solvents and conditions are suitable for solubility testing?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Solubility can be enhanced by sonication at 40°C for 30 minutes. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .

Advanced Research Questions

Q. How does the cyclopropylethyl substituent influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The steric bulk of the cyclopropylethyl group directs electrophilic attacks to the pyrazole C4 position. Computational studies (DFT) reveal that the substituent lowers the energy barrier for bromination at C4 by 1.5–2.0 kcal/mol compared to C5. Experimental validation using NBS (N-bromosuccinimide) in acetonitrile at 0°C supports >90% regioselectivity for the brominated product .

Q. What strategies resolve contradictions in NMR data for tautomeric forms of the pyrazole ring?

- Methodological Answer : Tautomerism between 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms can be resolved via variable-temperature NMR. At −40°C in CDCl, distinct NH proton signals emerge (δ 5.8 ppm for 3-amine vs. δ 6.2 ppm for 5-amine). X-ray crystallography provides definitive structural assignment, as seen in analogous compounds where the amine group occupies the C3 position .

Q. How can researchers design kinetic studies to probe the compound’s stability under acidic conditions?

- Methodological Answer : Conduct pH-dependent degradation studies in HCl (0.1–1.0 M) at 25–37°C. Monitor degradation via UV-Vis at λ = 270 nm (pyrazole absorption band). First-order kinetics are typical, with half-lives ranging from 2–8 hours. Stabilization strategies include co-formulating with cyclodextrins or using buffered solutions (pH 7.4) .

Q. What crystallographic methods are optimal for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K resolves the cyclopropylethyl orientation and Br–N distances. For crystals grown via slow evaporation in ethyl acetate, expect orthorhombic symmetry (space group P222) with Z = 4. Refinement with SHELXL-97 achieves R-factors <0.05 .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for brominated pyrazole derivatives?

- Methodological Answer : Variations in melting points (e.g., 72–79°C vs. 104–107°C) arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to pure phases. Recrystallization from toluene/hexane (1:3) yields the most stable polymorph .

Q. Why do catalytic systems for Suzuki-Miyaura coupling of this compound show inconsistent yields?

- Methodological Answer : The bromine atom’s electron-withdrawing effect reduces reactivity with aryl boronic acids. Switching from Pd(PPh) to XPhos-Pd-G3 increases yields from 40% to 75% by enhancing oxidative addition. Microwave-assisted synthesis (100°C, 20 min) further improves efficiency .

Methodological Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.